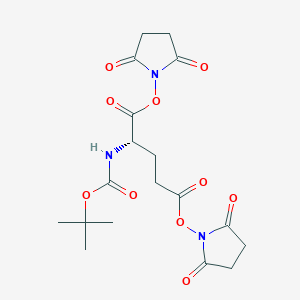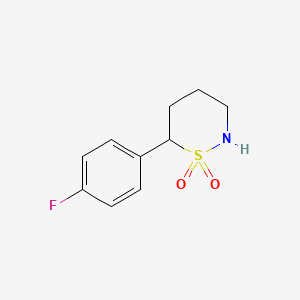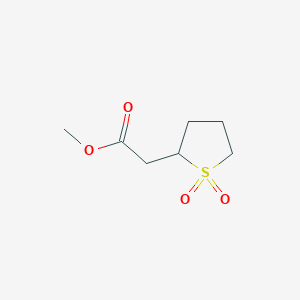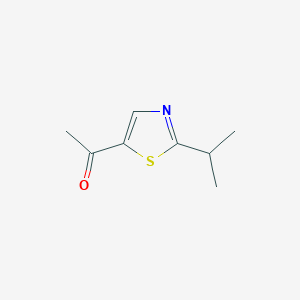![molecular formula C8H9ClN2 B12954131 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12954131.png)
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a heterocyclic compound featuring a pyridine ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine typically involves the chloromethylation of a pyrrolo[3,4-c]pyridine precursor. One common method includes the reaction of pyrrolo[3,4-c]pyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound efficiently .
化学反応の分析
Types of Reactions
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolo[3,4-c]pyridines with various functional groups.
Oxidation: Pyrrolo[3,4-c]pyridine N-oxides.
Reduction: Amino derivatives of pyrrolo[3,4-c]pyridine.
科学的研究の応用
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . The compound’s effects are mediated through pathways involving covalent modification of target proteins and subsequent changes in their activity .
類似化合物との比較
Similar Compounds
2,5-Di(het)arylpyridines: These compounds share a similar pyridine core but differ in their substitution patterns and functional groups.
Pyridinium Salts: Structurally related to pyrrolo[3,4-c]pyridines, these salts exhibit different reactivity and applications.
Uniqueness
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is unique due to its fused ring structure and the presence of a reactive chloromethyl group. This combination allows for diverse chemical modifications and applications in various fields, distinguishing it from other pyridine derivatives .
特性
分子式 |
C8H9ClN2 |
|---|---|
分子量 |
168.62 g/mol |
IUPAC名 |
6-(chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
InChI |
InChI=1S/C8H9ClN2/c9-2-8-1-6-3-10-4-7(6)5-11-8/h1,5,10H,2-4H2 |
InChIキー |
DAFXCMGTIVYFMQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=NC=C2CN1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





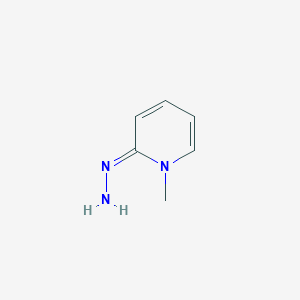

![4-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12954093.png)




